Hydroxyaldol-histidine

Vue d'ensemble

Description

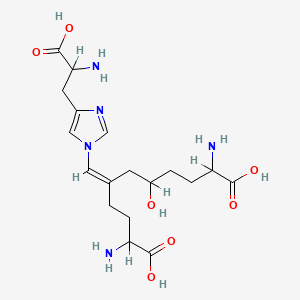

Hydroxyaldol-histidine is a newly discovered crosslinking compound that arises from the condensation of one residue each of allysine, hydroxyallysine, and histidine. It was initially identified in a peptide from a tryptic digest of insoluble calf skin collagen . This compound plays a significant role in the stabilization of collagen fibrils by forming intermolecular crosslinks, which are essential for the tensile strength and structural integrity of collagen .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Hydroxyaldol-histidine is synthesized through the enzymatic conversion of the ε-amino groups of selected lysyl and hydroxylysyl residues to the aldehydes, allysine, and hydroxyallysine. These aldehydes then combine with the side chains of lysine, hydroxylysine, or histidine to produce the characteristic crosslink . The reaction conditions typically involve enzymatic digestion, such as tryptic digestion, followed by isolation and purification of the resulting peptides.

Industrial Production Methods: Currently, there are no established industrial production methods for this compound due to its recent discovery and the complexity of its synthesis. Most of the production is carried out in research laboratories using enzymatic digestion and peptide isolation techniques .

Analyse Des Réactions Chimiques

Types of Reactions: Hydroxyaldol-histidine primarily undergoes condensation reactions, where aldehyde groups react with amino groups to form stable crosslinks. It does not typically undergo oxidation, reduction, or substitution reactions under normal physiological conditions .

Common Reagents and Conditions: The formation of this compound involves the use of enzymes such as lysyl oxidase, which catalyzes the conversion of lysine residues to allysine and hydroxyallysine. The reaction conditions include enzymatic digestion, typically at physiological pH and temperature .

Major Products: The major product of the condensation reaction involving allysine, hydroxyallysine, and histidine is this compound itself. This compound forms stable crosslinks within collagen fibrils, contributing to their structural integrity .

Applications De Recherche Scientifique

Collagen Cross-Linking

Mechanism and Importance

Hydroxyaldol-histidine is recognized as a naturally occurring cross-link in collagen, contributing significantly to the structural integrity and mechanical properties of connective tissues. Collagen cross-linking is crucial for the tensile strength of collagen fibrils, which are essential for skin, cornea, and tendon durability .

Research Findings

Recent studies have demonstrated that this compound participates in the formation of intermolecular cross-links through aldol dimerization. This process involves the reaction of telopeptide lysine aldehydes and hydroxylysine aldehydes, resulting in stable cross-links that enhance the mechanical properties of collagen .

Case Studies

- A study analyzing bovine skin collagen revealed that this compound contributes to the formation of stable non-reducible trifunctional cross-links. These findings were supported by mass spectrometry and nuclear magnetic resonance techniques, confirming the structural identity of this compound with the observed cross-linking products .

- Another investigation into the collagen cross-linking pathways established that this compound is involved in forming aldimine bonds, which are critical for maintaining collagen structure under physiological conditions .

Antioxidant Properties

Role in Detoxification

this compound and related histidine-containing compounds exhibit significant antioxidant capabilities. They can scavenge free radicals and chelate metal ions, thus protecting cells from oxidative stress .

Research Insights

- Studies have shown that histidine can diminish ischemic injury and improve glucose control by acting as an antioxidant. It has been suggested that this compound may play a similar role in detoxifying reactive aldehydes, particularly in environments where glutathione levels are low .

- The protective effects of histidine derivatives against oxidative damage have been linked to their ability to enhance enzymatic antioxidant defenses within cells .

Therapeutic Applications

Potential Health Benefits

The applications of this compound extend into therapeutic realms, particularly in treating conditions associated with oxidative stress and collagen degradation. Its role as a cross-linking agent in collagen suggests potential benefits in wound healing and tissue repair.

Research Findings

- Investigations into histidine supplementation have indicated improvements in wound healing processes due to enhanced collagen stability and reduced oxidative damage .

- The compound's ability to form stable cross-links may also be leveraged in regenerative medicine, particularly for developing biomaterials that mimic natural tissue properties.

Summary Table of Applications

Mécanisme D'action

Hydroxyaldol-histidine exerts its effects by forming stable intermolecular crosslinks within collagen fibrils. The mechanism involves the enzymatic conversion of lysine residues to allysine and hydroxyallysine, followed by condensation with histidine residues. These crosslinks enhance the tensile strength and structural integrity of collagen, making it more resistant to mechanical stress .

Comparaison Avec Des Composés Similaires

Dehydromero-histidine: Another crosslinking compound found in collagen, formed through similar condensation reactions involving lysine and histidine residues.

Dihydroxylysinonorleucine: A crosslinking compound found in collagen, formed through the reaction of hydroxylysine residues.

Uniqueness: Hydroxyaldol-histidine is unique due to its specific formation from allysine, hydroxyallysine, and histidine residues. This specific combination of residues and the resulting crosslinking structure contribute to its distinct role in enhancing the mechanical properties of collagen .

Activité Biologique

Hydroxyaldol-histidine (HAH) is a compound derived from the interaction of histidine with aldehyde groups, particularly in the context of collagen cross-linking. This article explores the biological activity of HAH, focusing on its structural properties, formation mechanisms, and potential applications in biomedical research.

Structure and Formation

This compound has been identified as a stable cross-linking agent within collagen fibrils. Its structure involves a trifunctional cross-link comprising histidine, hydroxylysine, and lysine residues. The formation of HAH occurs through biochemical processes that include aldol reactions facilitated by lysyl oxidase, which converts telopeptide lysines into aldehyde side chains. These aldehydes can then react with histidine residues to form HAH .

Table 1: Structural Characteristics of this compound

| Component | Description |

|---|---|

| Amino Acids | Histidine, Hydroxylysine, Lysine |

| Cross-Link Type | Trifunctional |

| Formation Mechanism | Aldol reaction and cross-linking in collagen |

| Stability | Non-reducible, stable under physiological conditions |

Biological Activity

The biological activity of this compound is primarily observed in its role as a cross-linking agent in collagen. This activity is crucial for the structural integrity and mechanical properties of connective tissues. Studies have shown that HAH contributes to the maturation of collagen fibers and affects their tensile strength .

Case Studies

- Collagen Stability : A study demonstrated that this compound plays a significant role in maintaining collagen stability over time. In vitro experiments revealed that as dehydrohydroxylysinonorleucine (a labile cross-link) decreased with age, the formation of HAH increased, indicating its role in collagen maturation .

- Oxidative Stress Response : Research has indicated that histidine supplementation can protect against oxidative damage. While this study does not directly involve HAH, it highlights the protective roles of histidine derivatives in cellular environments, suggesting potential therapeutic applications for HAH in oxidative stress contexts .

The mechanism by which this compound exerts its biological effects involves several biochemical pathways:

- Cross-Linking Formation : The interaction between aldehyde groups and histidine leads to stable cross-links that enhance the structural integrity of collagen.

- Metal Ion Coordination : Histidine's imidazole ring allows for coordination with metal ions (e.g., copper and zinc), which can influence enzymatic reactions and stability .

- Antioxidant Activity : Histidine and its derivatives may exhibit antioxidant properties, quenching reactive oxygen species (ROS) and reducing oxidative stress within cells .

Future Directions

Research into this compound is still emerging, with several areas warranting further exploration:

- Therapeutic Applications : Investigating the potential use of HAH in tissue engineering and regenerative medicine could provide insights into its applications for wound healing and collagen repair.

- Role in Disease : Understanding how alterations in HAH formation may contribute to diseases characterized by collagen dysfunction (e.g., fibrosis) could lead to novel therapeutic strategies.

Propriétés

IUPAC Name |

(5Z)-2,10-diamino-5-[[4-(2-amino-2-carboxyethyl)imidazol-1-yl]methylidene]-7-hydroxyundecanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N5O7/c19-13(16(25)26)3-1-10(5-12(24)2-4-14(20)17(27)28)7-23-8-11(22-9-23)6-15(21)18(29)30/h7-9,12-15,24H,1-6,19-21H2,(H,25,26)(H,27,28)(H,29,30)/b10-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNGHQRPBUWYFHI-YFHOEESVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN1C=C(CCC(C(=O)O)N)CC(CCC(C(=O)O)N)O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(N=CN1/C=C(/CCC(C(=O)O)N)\CC(CCC(C(=O)O)N)O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57944-40-8 | |

| Record name | Hydroxyaldol-histidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057944408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.